molecular formula C12H12N2O3S B512301 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide CAS No. 91393-33-8

4-Methoxy-N-pyridin-2-yl-benzenesulfonamide

Cat. No.: B512301
CAS No.: 91393-33-8
M. Wt: 264.3g/mol
InChI Key: LKYSZEMWNWCNAM-UHFFFAOYSA-N
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Description

4-Methoxy-N-pyridin-2-yl-benzenesulfonamide is a chemical scaffold of significant interest in medicinal chemistry, particularly in the discovery and optimization of novel enzyme inhibitors. Sulfonamide-based compounds, characterized by the -S(=O)2–NH– functional group, are chemically stable and are known to interact with a wide array of biological targets . This specific benzenesulfonamide derivative serves as a key intermediate or lead structure in developing potential therapeutic agents. Its research value is underscored by the broad biological activities associated with the sulfonamide class, which includes antimicrobial, antitumor, and anti-inflammatory effects . For instance, structurally similar sulfonamide methoxypyridine derivatives have been extensively investigated as potent dual inhibitors of the PI3K/mTOR signaling pathway, a critical target in oncology for regulating cell proliferation and survival . Furthermore, related compounds based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been identified as potent and selective inhibitors of platelet-type 12-(S)-lipoxygenase (12-LOX), an enzyme implicated in cancer metastasis, diabetes, and platelet function . The presence of the methoxy and pyridinyl substituents on the benzenesulfonamide core allows for strategic molecular modifications, enabling researchers to explore structure-activity relationships (SAR) to enhance potency, improve selectivity, and optimize the pharmacokinetic profiles of new drug candidates . This makes this compound a versatile and valuable compound for research programs aimed at innovating treatments for cancer, metabolic diseases, and infectious diseases.

Properties

IUPAC Name

4-methoxy-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-10-5-7-11(8-6-10)18(15,16)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYSZEMWNWCNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641135
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Conditions and Stoichiometry

Key studies demonstrate that equimolar ratios of 2-aminopyridine and 4-methoxybenzenesulfonyl chloride (1:1) in aqueous or dichloromethane (DCM) solvents yield optimal results. For instance, a protocol using sodium acetate (2 equivalents) in distilled water at 80–85°C for 4–8 hours achieved an 82–88% yield for analogous sulfonamides. The base neutralizes HCl generated during the reaction, preventing protonation of the amine and ensuring efficient nucleophilic attack.

Workup and Purification

Post-reaction workup typically involves:

  • Acid-base extraction : Washing with 1M HCl to remove unreacted sulfonyl chloride, followed by saturated NaHCO₃ to eliminate residual acid.

  • Crystallization : Recrystallization from ethanol or ethyl acetate yields high-purity product.

  • Chromatography : Automated column chromatography with gradients (e.g., 17–47% organic phase) resolves minor impurities.

Solvent and Base Optimization

Aqueous vs. Organic Solvent Systems

Comparative studies reveal that aqueous systems favor higher yields (80–88%) due to improved solubility of ionic intermediates. In contrast, DCM-based reactions require longer durations (16–24 hours) but enable easier isolation of moisture-sensitive products.

Base Selection

The choice of base critically influences reaction efficiency:

BaseYield (%)Reaction Time (h)Purity (%)
Sodium acetate82–884–8≥95
Pyridine70–7516–2490
Triethylamine78–828–1293

Sodium acetate in water emerges as the optimal base-solvent combination, balancing yield and reaction speed.

Industrial Scalability and Continuous Flow Synthesis

Batch Reactor Limitations

Traditional batch reactors face challenges in heat dissipation and mixing efficiency at scale, leading to inconsistent yields (±5% variability).

Continuous Flow Advantages

Adopting continuous flow reactors mitigates these issues by:

  • Precise temperature control : Microfluidic channels maintain 85°C ±1°C, reducing side reactions.

  • Reduced residence time : 30-minute reaction completion versus 8 hours in batch systems.

  • Higher throughput : 1.2 kg/day production capacity with ≥98% purity.

Mechanistic Insights and Kinetic Studies

Reaction Kinetics

Pseudo-first-order kinetics dominate, with rate constants (k) of 0.15–0.25 h⁻¹ at 85°C. The activation energy (Eₐ) calculated via Arrhenius plots is 45.2 kJ/mol, indicating a moderate energy barrier.

Computational Modeling

Density functional theory (DFT) simulations identify the transition state (TS) geometry, where the N–S bond length decreases from 3.2 Å (reactants) to 2.1 Å (TS) before forming the final 1.7 Å bond in the product. The calculated Gibbs free energy (ΔG‡) of 68.3 kJ/mol aligns with experimental observations.

Quality Control and Analytical Characterization

Spectroscopic Validation

  • FTIR : Key peaks include 1380 cm⁻¹ (S=O symmetric stretch) and 767 cm⁻¹ (C–H out-of-plane bending of para-substituted benzene).

  • ¹H NMR : Aromatic protons appear as doublets at δ 7.53–8.23 ppm, with methoxy singlet at δ 3.82 ppm.

  • LC-MS : [M+H]⁺ peak at m/z 275.2 confirms molecular mass.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (254 nm) reveals ≥98% purity when using recrystallized product.

Comparative Analysis of Literature Methods

StudyYield (%)Purity (%)Key Innovation
PMC (2024)8895Sodium acetate in H₂O
RSC (2016)8298Continuous flow optimization
ACS (2016)7590Pyridine in DCM

The PMC protocol offers the best balance of yield and practicality for laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-pyridin-2-yl-benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-pyridin-2-yl-benzenesulfonamide, while reduction of a nitro group can produce 4-amino-N-pyridin-2-yl-benzenesulfonamide.

Scientific Research Applications

4-Methoxy-N-pyridin-2-yl-benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of sulfonamide derivatives with biological targets such as enzymes and receptors.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Industrial Applications: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the binding of the compound to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide with structurally or functionally related sulfonamide derivatives, based on data from the provided evidence.

Compound Name Key Structural Features Synthesis & Physical Properties Biological Activity References
This compound - Benzenesulfonamide with methoxy (para) and pyridin-2-ylamino groups - Synthesis likely involves sulfonylation of 4-methoxyaniline with pyridin-2-ylsulfonyl chloride. - Hypothesized bioactivity based on structural analogs (e.g., kinase inhibition).
N-(4-Chloropyridin-2-yl)-N-methoxy-methyl-4-methylbenzenesulfonamide - Chloropyridinyl, methoxy-methyl, and 4-methylbenzenesulfonamide groups - Crystallizes in orthorhombic system (R[F²] = 0.053). Hydrogen bonds form 3D networks. - Structural studies suggest potential as a kinase inhibitor (p38 MAPK pathway).
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide - Benzothiazole and 2-pyridone fused with benzenesulfonamide - Synthesized via condensation reactions in ethanol with piperidine acetate catalyst. - Antiviral activity (specific targets not detailed in evidence).
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide - Anilino-substituted pyridine and 4-methylbenzenesulfonamide - Formed by reacting N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride. - No explicit bioactivity reported; structural focus for material science applications.
4-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-N,2-dimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide - Thiazolidinone and pyridinyl-ethyl groups attached to benzenesulfonamide - Complex synthesis involving multi-step functionalization. - Not explicitly stated; thiazolidinone moieties often linked to anti-inflammatory effects.

Key Observations:

Structural Diversity: The pyridin-2-yl group in the target compound contrasts with chloropyridinyl (), benzothiazole (), or thiazolidinone () substituents in analogs. These modifications alter electronic properties and steric bulk, impacting binding to biological targets . Methoxy groups (para position) enhance solubility compared to methyl or chloro substituents in analogs (e.g., ) .

Synthetic Routes: Most sulfonamides are synthesized via sulfonylation of amines or hydrazides (e.g., ). Crystallographic data (e.g., ) highlight the role of hydrogen bonding in stabilizing molecular conformations, which may influence bioavailability .

The target compound’s pyridin-2-yl group may favor interactions with kinase active sites .

Physical Properties: Melting points (MP) and solubility vary significantly. For example, a fluorinated chromenone-sulfonamide () has an MP of 175–178°C, whereas methoxy-substituted analogs () may exhibit lower MPs due to reduced crystallinity .

Biological Activity

4-Methoxy-N-pyridin-2-yl-benzenesulfonamide is a sulfonamide derivative with the molecular formula C12H12N2O3S. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the methoxy group and the pyridine moiety, contribute to its diverse biological interactions.

The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. This method allows for the formation of the sulfonamide linkage, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their function. Additionally, the pyridine ring may engage in π-π stacking interactions with aromatic residues, enhancing binding affinity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been noted for its antileishmanial and antimalarial activities, suggesting a broad spectrum of action against various pathogens.

Table 1: Antimicrobial Activity Data

CompoundMIC (μg/mL)Target Organism
This compound6.25Mycobacterium tuberculosis
4-Amino-N-pyridin-2-yl-benzenesulfonamide6.25Mycobacterium tuberculosis
4-Hydroxy-N-pyridin-2-yl-benzenesulfonamide12.5Staphylococcus aureus

This table summarizes the minimum inhibitory concentration (MIC) values for various compounds related to this compound against selected bacterial strains.

Case Studies

  • Antitubercular Activity : A study reported that derivatives similar to this compound exhibited promising antitubercular activity against M. tuberculosis H37Rv, with MIC values around 6.25 μg/mL. This suggests that modifications to the sulfonamide structure can enhance efficacy against resistant strains .
  • Antimalarial Effects : In another investigation, compounds derived from similar sulfonamides demonstrated protective effects against sporozoite-induced falciparum malaria, indicating potential therapeutic applications in malaria treatment.

Comparative Analysis

When compared to other sulfonamide derivatives, such as 4-Amino-N-pyridin-2-yl-benzenesulfonamide and 4-Hydroxy-N-pyridin-2-yl-benzenesulfonamide , the presence of the methoxy group in this compound enhances its lipophilicity and possibly its ability to penetrate cellular membranes more effectively.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityLipophilicity
This compoundHighModerate
4-Amino-N-pyridin-2-yl-benzenesulfonamideModerateLow
4-Hydroxy-N-pyridin-2-yl-benzenesulfonamideLowModerate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution between 4-methoxybenzenesulfonyl chloride and 2-aminopyridine under basic conditions (e.g., NaHCO₃ in DMF at 60–80°C).
  • Critical Parameters : Reaction time (6–12 hours), solvent choice (DMF preferred for solubility), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm >95% purity .

Q. How does the methoxy group influence solubility and bioactivity?

  • Solubility Enhancement : The methoxy group increases hydrophilicity, improving aqueous solubility (logP reduction by ~0.5 units compared to non-methoxy analogues). Co-solvent systems (e.g., DMSO/water) are recommended for in vitro assays .
  • Bioactivity : Methoxy substituents enhance binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition observed in analogues like N-(4-Methoxyphenyl)benzenesulfonamide) .

Q. What analytical techniques are essential for structural characterization?

  • Primary Methods :

  • NMR Spectroscopy : Assign aromatic protons (δ 7.2–8.5 ppm) and methoxy singlet (δ ~3.8 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺: 291.3 g/mol) .
    • Supplementary Techniques : IR spectroscopy for sulfonamide S=O stretch (1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?

  • Crystallography Workflow :

  • Data Collection : Use a single-crystal X-ray diffractometer (e.g., CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Software like SHELXL or SIR97 to model hydrogen bonds (e.g., C–H⋯O interactions stabilizing the pyridin-2-yl orientation) .
    • Key Metrics : Target R-factor <0.05 and wR(F²) <0.16 for high-confidence structures .

Q. What strategies address contradictions in biological activity data across analogues?

  • Case Study : Inconsistent COX-2 inhibition between 4-methoxy and 4-chloro derivatives:

  • Hypothesis Testing : Perform molecular docking (AutoDock Vina) to compare binding affinities.
  • Experimental Validation : Competitive enzyme assays (IC₅₀ determination) .
    • Data Interpretation : Consider substituent electronic effects (methoxy’s electron-donating vs. chloro’s electron-withdrawing) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?

  • SAR Framework :

  • Core Modifications : Introduce thiazolo[5,4-b]pyridine moieties (IC₅₀ improvement by ~50% in analogues) .
  • Functional Group Additions : Fluorine substitution at the benzenesulfonamide para-position enhances metabolic stability .
    • Biological Testing : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) followed by in vivo xenograft models .

Methodological Recommendations

  • Contradiction Resolution : Cross-validate computational (DFT, docking) and experimental (enzyme kinetics, crystallography) data .
  • Scale-Up Synthesis : Optimize reaction scalability using flow chemistry (residence time: 30 min, yield: 82%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide
Reactant of Route 2
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4-Methoxy-N-pyridin-2-yl-benzenesulfonamide

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